molecular formula C24H37NaO7 B563426 Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate CAS No. 159225-12-4

Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate

Cat. No.: B563426
CAS No.: 159225-12-4
M. Wt: 460.5 g/mol
InChI Key: MQJUBTPBWHIMPQ-DANXZURKSA-M
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Description

Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate, also known as this compound, is a useful research compound. Its molecular formula is C24H37NaO7 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Homopravastatin Sodium Salt primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid that is essential for various biological functions but can lead to health problems when present in excess .

Mode of Action

Homopravastatin Sodium Salt acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production within the body .

Biochemical Pathways

The primary biochemical pathway affected by Homopravastatin Sodium Salt is the mevalonate pathway, which leads to the production of cholesterol . By inhibiting HMG-CoA reductase, Homopravastatin Sodium Salt disrupts this pathway, leading to a reduction in the levels of cholesterol and other downstream products .

Pharmacokinetics

The pharmacokinetics of Homopravastatin Sodium Salt involve several key processes: absorption, distribution, metabolism, and excretion (ADME) . The oral bioavailability of Homopravastatin Sodium Salt is low due to incomplete absorption and a first-pass effect . The drug is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .

Result of Action

The molecular and cellular effects of Homopravastatin Sodium Salt’s action primarily involve a reduction in cholesterol levels within the body . By inhibiting the activity of HMG-CoA reductase, Homopravastatin Sodium Salt reduces the production of cholesterol, leading to lower levels of this lipid in the bloodstream . This can help to prevent the formation of cholesterol-rich plaques in the arteries, a condition known as atherosclerosis .

Action Environment

The action, efficacy, and stability of Homopravastatin Sodium Salt can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug . Additionally, factors such as diet, lifestyle, and the presence of other medications can also influence the pharmacokinetics and pharmacodynamics of Homopravastatin Sodium Salt .

Biological Activity

Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate is a complex organic compound that acts as a metabolite of pravastatin. It belongs to the class of HMG-CoA reductase inhibitors and is primarily utilized for its lipid-lowering effects in clinical settings. This article explores its biological activity through various studies and data.

  • Molecular Formula : C23H35NaO7
  • Molecular Weight : 446.51 g/mol
  • IUPAC Name : Sodium; (3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

The primary mechanism of action of sodium (3S,5R)-3,5-dihydroxyheptanoate is as a competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme plays a critical role in the biosynthesis of cholesterol. By inhibiting this enzyme:

  • Cholesterol Synthesis : The compound effectively reduces the synthesis of cholesterol in the liver.
  • LDL Reduction : It promotes the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

Lipid-Lowering Effects

Numerous studies have demonstrated the efficacy of sodium (3S,5R)-3,5-dihydroxyheptanoate in lowering lipid levels:

  • Cholesterol Reduction : Clinical trials indicate that pravastatin and its metabolites can reduce total cholesterol and LDL levels significantly.
    • Study Reference : White et al. (2000) reported a 30% reduction in LDL levels among participants treated with pravastatin over 12 weeks .
  • Triglyceride Levels : The compound also exhibits effects on triglyceride levels.
    • Clinical Findings : A meta-analysis showed a reduction in triglycerides by approximately 20% in patients treated with statins .

Cardiovascular Benefits

The compound has been associated with various cardiovascular benefits:

  • Cardioprotective Properties : Studies indicate that sodium (3S,5R)-3,5-dihydroxyheptanoate may have protective effects against myocardial ischemia and improve endothelial function .

Anti-inflammatory Effects

Research has suggested that this compound may also exert anti-inflammatory effects:

  • Inflammation Markers : Pravastatin has been shown to lower levels of inflammatory markers such as C-reactive protein (CRP), which is associated with cardiovascular risk .

Case Study 1: Efficacy in Hyperlipidemia

A randomized controlled trial involving 300 patients with hyperlipidemia demonstrated that treatment with sodium (3S,5R)-3,5-dihydroxyheptanoate resulted in significant reductions in LDL cholesterol and total cholesterol after 12 weeks compared to placebo.

ParameterTreatment GroupPlacebo Groupp-value
LDL Cholesterol85 mg/dL120 mg/dL<0.001
Total Cholesterol150 mg/dL200 mg/dL<0.001

Case Study 2: Cardiovascular Outcomes

In a cohort study assessing cardiovascular outcomes in patients on pravastatin therapy:

  • Patients exhibited a 25% reduction in major adverse cardiovascular events compared to those not receiving statin therapy over a five-year follow-up period.

Chemical Reactions Analysis

Base-Catalyzed Salt Formation

Reaction of the carboxylic acid precursor with sodium carbonate in organic solvents yields the sodium salt. Experimental conditions and yields are summarized below:

SolventBaseReaction TimeYieldSource
Butyl acetateSodium carbonate3 hours90%
Ethyl acetateSodium carbonate2 hours88%
Isobutyl acetateSodium carbonate3 hours85%

The reaction proceeds via deprotonation of the carboxylic acid group, forming a sodium carboxylate. The stereochemistry of the parent compound remains intact during this process .

Hydrolytic Degradation

The ester bond at the 8-position is susceptible to hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Cleavage of the 2-methylbutanoyloxy side chain generates free hydroxyl groups .
  • Alkaline Hydrolysis : Results in lactone formation (pravastatin lactone) as a minor byproduct .

Oxidation Reactions

Pravastatin sodium undergoes oxidation at the dihydroxyheptanoate moiety , forming hydroperoxides. Comparative studies with other statins show:

StatinHydroperoxide Formation Rate (50°C)Stability with Antioxidants
SimvastatinHighUnstable with α-tocopherol
PravastatinModerateStable with BHA, α-tocopherol
LovastatinLowStable with BHA

Data indicate pravastatin’s oxidation is mitigated by antioxidants like butylated hydroxyanisole (BHA) .

Thermal Degradation

At elevated temperatures (50°C), pravastatin sodium shows:

  • 18% degradation after 9 days in solid-state studies .
  • Formation of 6'-epi-pravastatin (a stereoisomeric impurity) via epimerization at the 6'-position .

Photolytic Sensitivity

Exposure to UV light accelerates degradation, producing pravastatin lactone and hydroxylated byproducts .

Impurity Profile

Key impurities identified during synthesis and storage include:

ImpurityStructureSource
6'-Epi-pravastatinC-6' epimer of parent compound
Pravastatin lactoneCyclic ester formed via intramolecular dehydration
Homopravastatin sodiumSide chain–extended analog

HPLC Methods

  • Column : Phenomenex LUNA Silica (250 × 4.6 mm, 5 µm) .
  • Mobile Phase : Isooctane/ethanol gradient (90:10 → 65:35 over 10 min) .
  • Detection : UV at 238 nm .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity Sodium (3S,5R)-3,5-dihydroxy-7-...heptanoate?

  • Methodological Answer : Synthesis typically involves esterification of the hydroxyl group at position 8 of the hexahydronaphthalene core with (2S)-2-methylpentanoyl chloride under controlled pH (e.g., using Na₂CO₃ in polar aprotic solvents like ethyl acetate). Reaction optimization studies show that yields >85% are achieved at 60–70°C for 2–3 hours . Purification via recrystallization (e.g., using tert-butylamine as a co-solvent) enhances crystallinity and purity, as confirmed by single-crystal X-ray diffraction .

Q. How can researchers validate the identity and purity of this compound in bulk synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : A C18 column with UV detection at 238 nm, mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v), and flow rate of 1.0 mL/min resolves pravastatin sodium from impurities (e.g., simvastatin derivatives) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (446.51 g/mol) with [M+Na]⁺ peak at m/z 469.5 .
  • ss-NMR : Solid-state ¹³C NMR distinguishes amorphous vs. crystalline forms by analyzing tert-butylamine salt interactions in the lattice .

Q. What are the critical physicochemical properties influencing its bioavailability?

  • Methodological Answer : Key properties include:

  • Solubility : High aqueous solubility (≥50 mg/mL in water) due to the sodium salt moiety, but limited in nonpolar solvents .
  • Lipophilicity : LogP ~1.2 (calculated), favoring passive diffusion across hepatic membranes .
  • Stability : Susceptible to oxidation at the dihydroxyheptanoate moiety; stability studies recommend storage at -20°C under nitrogen .

Advanced Research Questions

Q. How do stereochemical variations in the hexahydronaphthalene core impact HMG-CoA reductase inhibition?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) reveal that the (1S,2S,6S,8S,8aR) configuration aligns the 6-hydroxy group with Ser684 and Asp690 in the HMG-CoA reductase active site, enhancing competitive inhibition. Substitution at position 8 (e.g., with 2-methylbutanoyloxy vs. pentanoyloxy) alters binding affinity by ~15%, as shown by IC₅₀ shifts in enzyme assays .

Q. What experimental strategies resolve contradictions in pharmacokinetic data across preclinical models?

  • Methodological Answer : Discrepancies in AUC (area under the curve) values between rodent and human models often stem from species-specific CYP3A4 metabolism. To address this:

  • Use genetically modified mouse models (e.g., CYP3A4-humanized mice) to mimic human metabolism .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in hepatic uptake and clearance .

Q. How can AI-driven predictive modeling optimize formulation stability under varying pH and temperature conditions?

  • Methodological Answer :

  • COMSOL Multiphysics simulations model degradation kinetics by integrating Arrhenius equations with pH-dependent hydrolysis rates. For example, predictive models show a 20% degradation rate increase at pH >8.0 .
  • Machine learning (e.g., random forest algorithms) trained on historical stability data identifies excipients (e.g., mannitol) that reduce oxidation by 30% .

Q. What genomic biomarkers predict interindividual variability in therapeutic response?

  • Methodological Answer : Genome-wide association studies (GWAS) link polymorphisms in APOE (ε4 allele) and SLCO1B1 (c.521T>C) to reduced hepatic uptake and increased myotoxicity risk. In vitro luciferase reporter assays validate SLCO1B1 promoter variants altering pravastatin transport efficiency by 40–60% .

Q. Tables for Key Data

Property Value Reference
Molecular Weight446.51 g/mol
LogP (Calculated)1.2
HPLC Retention Time6.8 ± 0.2 min (C18, pH 3.0)
CYP3A4 Inhibition (IC₅₀)>100 µM (Weak inhibitor)
Synthetic Yield Conditions Reference
90%Na₂CO₃ in ethyl acetate, 3 hours
88%Na₂CO₃ in 2-methylpropionate, 2h

Properties

CAS No.

159225-12-4

Molecular Formula

C24H37NaO7

Molecular Weight

460.5 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1/t14-,15-,17+,18+,19+,20-,21-,23-;/m0./s1

InChI Key

MQJUBTPBWHIMPQ-DANXZURKSA-M

SMILES

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Synonyms

(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[[(2S)-2-methyl-1-oxopentyl]oxy]-1-naphthaleneheptanoic Acid Sodium Salt;  (βR,γR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[[(2S)-2-methyl-1-oxopenty

Origin of Product

United States

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